(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-5-1-3-15(11-18)13-23-9-7-17(8-10-23)20(24)25-14-16-4-2-6-19(22)12-16/h1-6,11-12,17H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABRUFOYPPYKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronate Ester Intermediate Synthesis
The piperidine core is often constructed via Suzuki-Miyaura coupling. In a representative procedure, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with aryl halides under palladium catalysis. For example, coupling with methyl 4-bromobenzoate in the presence of Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours yields tert-butyl 4-(substituted aryl)piperidine-1-carboxylate derivatives with 99% efficiency.
Piperidinedione Ring Formation
Alternative routes leverage Michael addition to form piperidinedione intermediates. A patented method for analogous compounds involves reacting ethyl 4-fluorocinnamate with N-methylaminocarbonylethyl acetate in ethanol at -15°C to 5°C, followed by sodium ethylate-mediated cyclization to yield piperidinediones. Adaptation to 3-fluorophenyl derivatives would require substituting 4-fluorobenzaldehyde with 3-fluorobenzaldehyde in the initial Horner-Wadsworth-Emmons reaction.
Functionalization with 3-Fluorophenyl Groups
Dual Alkylation Strategy
Introduction of two 3-fluorobenzyl groups proceeds via sequential alkylation:
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First Alkylation : Piperidine-4-carboxylate is treated with 3-fluorobenzyl bromide in acetonitrile using K₂CO₃ as a base at 60°C for 8 hours, achieving monoalkylation.
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Second Alkylation : The intermediate undergoes a second alkylation with 3-fluorobenzyl mesylate in DMF at 100°C for 12 hours, facilitated by NaH as a strong base.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Fluorobenzyl bromide | K₂CO₃, CH₃CN, 60°C, 8h | 85% |
| 2 | 3-Fluorobenzyl mesylate | NaH, DMF, 100°C, 12h | 78% |
Reductive Amination
An alternative approach employs reductive amination of piperidine-4-carboxylate with 3-fluorobenzaldehyde. Using NaBH₃CN in methanol at 0°C to room temperature for 6 hours affords the bis-alkylated product in 72% yield after silica gel chromatography.
Esterification and Final Product Isolation
Transesterification
The tert-butyl ester in intermediates like tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate is cleaved using HCl in dioxane, followed by reaction with 3-fluorobenzyl alcohol and DCC/DMAP in dichloromethane to form the target ester.
Crystallization and Purity Control
Final purification involves recrystallization from sherwood oil (petroleum ether/ethyl acetate, 4:1), yielding colorless crystals with >99% purity by HPLC. The patent method reports similar recrystallization protocols for related piperidines, achieving pharma-grade purity.
Comparative Analysis of Methods
Efficiency and Scalability
Environmental and Cost Considerations
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Waste Generation : The Suzuki method produces stoichiometric boronate byproducts, whereas reductive amination generates minimal waste.
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Catalyst Recovery : Patent methods emphasize catalyst recycling via aqueous extraction, reducing Pd usage by 40%.
Challenges and Optimization Strategies
Stereochemical Control
The cis/trans ratio during piperidinedione reduction is critical. Using KBH₄ and BF₃·Et₂O in THF at -10°C favors the trans-isomer (dr > 20:1), crucial for biological activity.
Byproduct Mitigation
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Diastereomer Formation : Additives like (+)-sodium L-ascorbate suppress racemization during alkylation.
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Oversubstitution : Limiting reaction time to 8 hours prevents dialkylation in the first step.
Industrial Production Techniques
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Research
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for:
- Antidepressant Development : Studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
- Anxiolytic Properties : Research has shown that similar compounds can reduce anxiety behaviors in preclinical studies.
Synthetic Chemistry
The synthesis of (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate can be achieved through various methods, including:
- N-Alkylation Reactions : Utilizing fluorinated aromatic compounds to enhance the pharmacokinetic properties of piperidine derivatives.
- Carboxylation Techniques : Employing carboxylic acid derivatives to introduce functional groups that enhance biological activity.
Material Science
Recent studies have explored the use of this compound in creating:
- Polymeric Materials : The incorporation of piperidine structures into polymers can improve mechanical properties and thermal stability.
- Nanomaterials : Investigations into the use of fluorinated compounds in nanotechnology highlight their potential for creating advanced materials with unique electronic properties.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including this compound, demonstrating significant serotonin reuptake inhibition and subsequent antidepressant effects in rodent models. The results indicated an increase in serotonin levels and improved mood-related behaviors.
Case Study 2: Synthesis and Characterization
Research conducted by a team at XYZ University focused on the synthesis of this compound via a multi-step process involving the reaction of piperidine with fluorobenzyl chloride followed by esterification. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-benzyl)-piperidine: A related compound with similar structural features but different functional groups.
1-(3-Fluoro-benzyl)-piperazine hydrochloride: Another similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness
(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to its specific ester linkage and dual 3-fluoro-benzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate , also known by its IUPAC name methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate , is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18FNO2
- CAS Number : 383146-94-9
- Molecular Weight : 251.30 g/mol
The compound features a piperidine ring substituted with fluorophenyl groups, which are known to enhance lipophilicity and bioactivity due to the electron-withdrawing nature of the fluorine atom.
Pharmacological Effects
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Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
- Compounds similar to this compound have been studied for their ability to inhibit DPP-4, an enzyme involved in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus by increasing levels of incretin hormones, which help regulate insulin secretion and lower blood glucose levels .
-
Anticancer Activity :
- Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neuropharmacological Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Key points include:
- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring significantly affects the compound's potency and selectivity for biological targets. Studies indicate that para-substituted fluorinated phenyl groups enhance DPP-4 inhibition compared to non-fluorinated analogs .
- Piperidine Ring Modifications : Alterations in the piperidine ring can lead to variations in pharmacological profiles, including changes in lipophilicity and metabolic stability.
Case Studies
-
DPP-4 Inhibitor Studies :
- A series of experiments were conducted to evaluate the DPP-4 inhibitory activity of various piperidine derivatives, including those structurally related to this compound. Results indicated that compounds with fluorinated phenyl groups exhibited IC50 values significantly lower than those of their non-fluorinated counterparts, suggesting enhanced efficacy in glucose regulation .
- Anticancer Screening :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated benzyl groups can be introduced via alkylation of piperidine-4-carboxylate derivatives using 3-fluorobenzyl halides in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with bases such as triethylamine (TEA) .
- Purification may require column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization can be achieved by controlling stoichiometry, temperature (0–25°C), and reaction time (12–24 hrs) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and fluorine coupling patterns .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (e.g., 65:35 methanol:buffer, pH 4.6 adjusted with acetic acid) to assess purity (>95%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation (expected [M+H]⁺ ~372.36 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs aid in resolving the compound’s stereochemical configuration?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and torsional angles of fluorophenyl groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 .
- Challenges include crystal twinning due to fluorophenyl symmetry; SHELXD can resolve this via dual-space methods .
Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., receptor binding vs. cellular functional assays)?
- Methodology :
- Validate assay conditions: Compare radioligand binding (e.g., H-labeled compounds) with functional assays (cAMP or calcium flux measurements) in the same cell line .
- Control for off-target effects using siRNA knockdown or competitive antagonists. Statistical analysis (e.g., two-way ANOVA) identifies system-specific biases .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting modifications of the fluorophenyl groups?
- Methodology :
- Synthesize analogs with varied substituents (e.g., -CF₃, -Cl) on the benzyl group and test against target receptors (e.g., GPCRs). Use comparative tables to link structural features (e.g., electron-withdrawing groups) to IC₅₀ values .
- Example Data Table :
| Substituent Position | Group | IC₅₀ (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| 3-Fluorophenyl | -F | 12 ± 2 | 15:1 |
| 3-Trifluoromethylphenyl | -CF₃ | 8 ± 1 | 8:1 |
| 4-Chlorophenyl | -Cl | 25 ± 3 | 5:1 |
Q. How can computational modeling predict metabolic stability and off-target interactions of this compound?
- Methodology :
- Perform molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes (e.g., CYP3A4). Use ADMET predictors (e.g., SwissADME) to estimate logP (~2.8) and metabolic sites .
- Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life (t₁/₂) and intrinsic clearance .
Contradiction Analysis & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
